molecular formula C12H16Cl2N4O B5715708 N-(3,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)urea

N-(3,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)urea

Cat. No. B5715708
M. Wt: 303.18 g/mol
InChI Key: WWFYBYYKQPHBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)urea, commonly known as DCPU, is a synthetic compound that has gained significant attention in the field of pharmacology and medicinal chemistry. DCPU belongs to the class of phenylurea derivatives, which have been extensively studied for their potential therapeutic applications. DCPU has been shown to exhibit a wide range of pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects.

Mechanism of Action

The exact mechanism of action of DCPU is not fully understood. However, studies have suggested that DCPU may exert its pharmacological effects by modulating the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. DCPU has also been reported to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
DCPU has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). DCPU has also been shown to increase the levels of several antioxidant enzymes, including superoxide dismutase (SOD) and catalase. Additionally, DCPU has been reported to decrease the levels of several pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

DCPU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DCPU has been shown to have low toxicity and to be well-tolerated in animal models. However, one limitation of DCPU is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.

Future Directions

Several future directions for research related to DCPU can be identified. One potential area of research is the development of novel DCPU analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of DCPU and to identify its molecular targets. Another area of research is the investigation of the potential therapeutic applications of DCPU in the treatment of various neurological and psychiatric disorders, as well as in cancer therapy. Finally, the development of novel drug delivery systems for DCPU may also be an area of future research.

Synthesis Methods

DCPU can be synthesized using several methods, including the reaction of 3,4-dichloroaniline with 4-methylpiperazine, followed by the reaction with urea. Another method involves the reaction of 3,4-dichlorobenzoyl isocyanate with 4-methylpiperazine, followed by the reaction with urea. Both of these methods have been reported to yield high purity DCPU.

Scientific Research Applications

DCPU has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. DCPU has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, DCPU has been shown to have antitumor activity against several cancer cell lines.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N4O/c1-17-4-6-18(7-5-17)16-12(19)15-9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFYBYYKQPHBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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